

"6-Chloro-2-iodopyridin-3-ol chemical properties and stability"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-iodopyridin-3-ol

Cat. No.: B060944

[Get Quote](#)

In-Depth Technical Guide: 6-Chloro-2-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **6-Chloro-2-iodopyridin-3-ol**, a key intermediate in pharmaceutical and organic synthesis.

Chemical Properties

6-Chloro-2-iodopyridin-3-ol is a halogenated pyridinol derivative with the molecular formula C_5H_3ClINO .^[1] Its structure incorporates a pyridine ring substituted with a chlorine atom, an iodine atom, and a hydroxyl group, bestowing upon it a unique reactivity profile for various chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of **6-Chloro-2-iodopyridin-3-ol** is presented in the table below. While experimental data for some properties are not publicly available, predicted values from reliable computational models are included to provide a comprehensive profile.

Property	Value	Source
Molecular Formula	C_5H_3ClINO	[1]
Molecular Weight	255.44 g/mol	[1]
Boiling Point	332.821°C at 760 mmHg	[1]
Melting Point	Not experimentally determined.	
pKa	Not experimentally determined. Predicted values for related halogenated pyridinols suggest it is a weak acid.	
Solubility	No quantitative data available. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF based on the properties of similar compounds.	

Spectroscopic Data

Detailed experimental spectroscopic data for **6-Chloro-2-iodopyridin-3-ol** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are anticipated:

- 1H NMR: The proton nuclear magnetic resonance (1H NMR) spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.
- ^{13}C NMR: The carbon-13 nuclear magnetic resonance (^{13}C NMR) spectrum will display characteristic peaks for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogen and oxygen atoms will exhibit significant shifts.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretching of the hydroxyl group, as well as distinct peaks

corresponding to the C=C and C-N stretching vibrations of the pyridine ring and the C-Cl and C-I stretching vibrations.

- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for chlorine and iodine.

Chemical Stability and Reactivity

Storage and Stability

6-Chloro-2-iodopyridin-3-ol should be stored in a dry, sealed container.^[1] While specific stability studies are not publicly available, iodinated aromatic compounds can be sensitive to light and may degrade over time. Therefore, storage in a dark place is recommended.

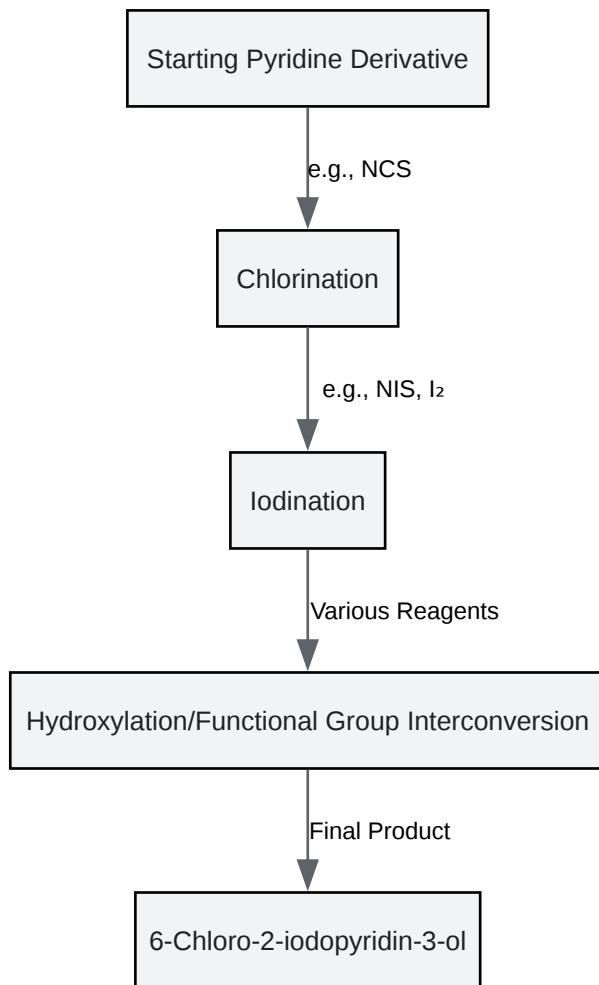
Reactivity Profile

The reactivity of **6-Chloro-2-iodopyridin-3-ol** is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the halogen substituents. This influences its susceptibility to nucleophilic substitution reactions.

- **Nucleophilic Aromatic Substitution:** The chlorine and iodine atoms are potential leaving groups for nucleophilic aromatic substitution reactions. The reactivity of the halogens towards substitution will depend on the reaction conditions and the nature of the nucleophile.
- **Reactions of the Hydroxyl Group:** The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. Its acidity is influenced by the electron-withdrawing halogen substituents.
- **Cross-Coupling Reactions:** The carbon-iodine bond is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This makes **6-Chloro-2-iodopyridin-3-ol** a valuable building block for the synthesis of more complex molecules.

Potential Degradation Pathways

While specific degradation pathways for **6-Chloro-2-iodopyridin-3-ol** have not been elucidated, potential degradation may occur through hydrolysis, oxidation, or photodecomposition, particularly of the carbon-iodine bond. Forced degradation studies would be necessary to identify the specific degradation products and understand the compound's stability under various stress conditions.


Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of **6-Chloro-2-iodopyridin-3-ol** are not readily available in peer-reviewed literature. However, general methodologies for the synthesis of related halopyridinols and the purification of substituted pyridines can be adapted.

General Synthetic Approach

The synthesis of **6-Chloro-2-iodopyridin-3-ol** would likely involve a multi-step sequence starting from a suitable pyridine precursor. A potential synthetic workflow is outlined below.

General Synthetic Workflow for 6-Chloro-2-iodopyridin-3-ol

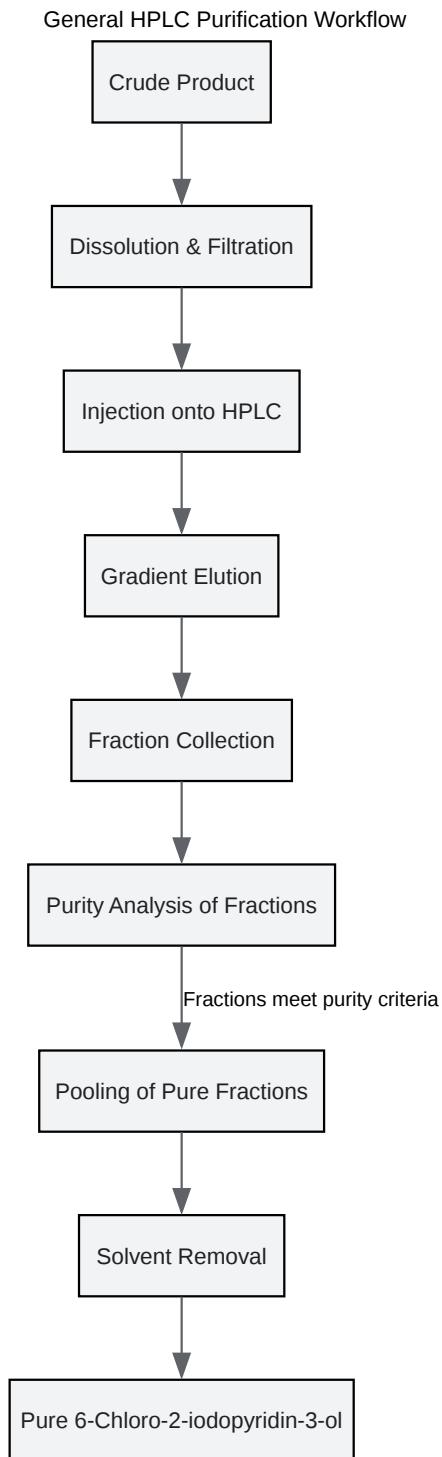
[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to **6-Chloro-2-iodopyridin-3-ol**.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of **6-Chloro-2-iodopyridin-3-ol** from a crude reaction mixture can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A general protocol is provided below, which should be optimized for specific applications.

Instrumentation:


- Preparative HPLC system with a UV detector
- C18 stationary phase column

Mobile Phase:

- A: Water with 0.1% formic acid or trifluoroacetic acid
- B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid

Procedure:

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMSO).
- Filter the sample through a 0.45 μm syringe filter.
- Equilibrate the column with the initial mobile phase composition.
- Inject the sample and run a gradient elution from a low to a high percentage of mobile phase B.
- Monitor the elution profile using a UV detector at an appropriate wavelength.
- Collect the fractions corresponding to the desired product peak.
- Combine the pure fractions and remove the solvent under reduced pressure.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification of **6-Chloro-2-iodopyridin-3-ol**.

Safety Information

The following safety information is based on available data for **6-Chloro-2-iodopyridin-3-ol**. A comprehensive risk assessment should be conducted before handling this compound.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle **6-Chloro-2-iodopyridin-3-ol** in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

6-Chloro-2-iodopyridin-3-ol is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available information on its chemical properties and stability. Further experimental studies are warranted to fully characterize this compound, including the determination of its melting point, pKa, and solubility, as well as comprehensive stability and reactivity profiling. Such data will be invaluable for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. ["6-Chloro-2-iodopyridin-3-ol chemical properties and stability"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060944#6-chloro-2-iodopyridin-3-ol-chemical-properties-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com